3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
Overview
Description
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is an organic compound characterized by the presence of a fluorophenyl group, a pyridinyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable nitrile source, such as malononitrile, in the presence of a base like sodium ethoxide. This results in the formation of 4-fluorophenylacetonitrile.
Pyridinyl Group Introduction: The intermediate is then subjected to a reaction with 4-pyridinecarboxaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
- 3-(4-Methylphenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
- 3-(4-Bromophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
Uniqueness
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-oxo-2-pyridin-4-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZJQEOIICYYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.